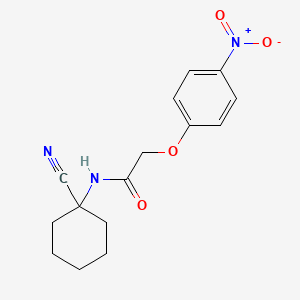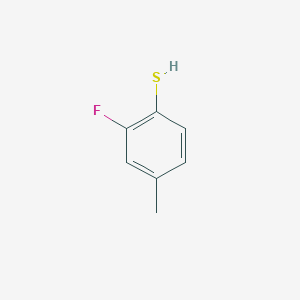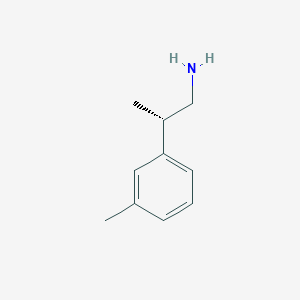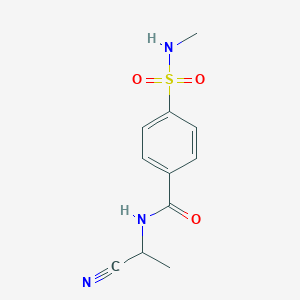
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide is a synthetic organic compound with unique structural features Its molecular architecture consists of an azetidine ring, a phthalimide moiety, and a trifluoromethylphenyl group, making it an interesting subject of study in various scientific fields
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide generally involves multiple steps:
Azetidine Ring Formation: : The azetidine ring is typically constructed through cyclization reactions involving appropriate starting materials such as haloalkanes and amines.
Phthalimide Formation: : The phthalimide portion can be introduced via the reaction of phthalic anhydride with a primary amine.
Final Coupling: : The trifluoromethylphenyl group is then coupled with the azetidine-phthalimide intermediate under specific conditions, using reagents like coupling agents (e.g., carbodiimides).
Industrial Production Methods
In an industrial setting, large-scale production may involve:
Optimization of Reaction Conditions: : Parameters such as temperature, pressure, and solvent choice are optimized for high yield and purity.
Catalysts and Reagents: : Use of efficient catalysts and reagents to drive the reactions toward desired products.
Purification Techniques: : Employing crystallization, chromatography, and other purification methods to isolate the final compound.
化学反応の分析
Types of Reactions
This compound is capable of undergoing various chemical reactions:
Oxidation: : Reacts with oxidizing agents to modify its functional groups, potentially altering its biological activity.
Reduction: : Reduction reactions can be carried out to either modify the azetidine or phthalimide rings.
Substitution: : Nucleophilic or electrophilic substitution reactions may occur, especially on the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromic acid.
Reducing Agents: : Lithium aluminum hydride, sodium borohydride.
Substitution Conditions: : Vary depending on the specific substituent being introduced; common conditions include the use of bases, acids, and various solvents.
Major Products
The products from these reactions can include:
Oxidized Derivatives: : Altered functional groups leading to new pharmacophores.
Reduced Forms: : Compounds with potentially different activity or solubility.
Substituted Derivatives: : New analogs with varied chemical and biological properties.
科学的研究の応用
Chemistry
Catalysis: : Potential use as a ligand in catalytic systems due to its unique structure.
Synthesis of Complex Molecules: : Intermediate in the synthesis of more complex molecules.
Biology
Biological Activity Studies: : Used in assays to understand biological mechanisms and pathways.
Binding Studies: : Investigated for its binding affinity to various biological targets.
Medicine
Drug Development: : Potential precursor or scaffold for drug candidates aimed at various diseases.
Pharmacokinetic Studies: : Used to study absorption, distribution, metabolism, and excretion in preclinical trials.
Industry
Material Science: : Exploration in the creation of new materials with specific properties, such as polymers or coatings.
Agriculture: : Investigated for potential use as a bioactive compound in crop protection or enhancement.
作用機序
The mechanism by which 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural components enable it to fit into binding sites, potentially inhibiting or activating biological pathways. The trifluoromethyl group, in particular, can enhance binding affinity and metabolic stability, contributing to its overall activity.
類似化合物との比較
Compared to other similar compounds, 3-(1,3-dioxo-3a,4,7,7a-tetrahydro-1H-isoindol-2(3H)-yl)-N-(2-(trifluoromethyl)phenyl)azetidine-1-carboxamide stands out due to its unique combination of an azetidine ring and a trifluoromethylphenyl group. These features make it distinctive in terms of its physical, chemical, and biological properties.
List of Similar Compounds
N-phenylazetidine-1-carboxamide: : Lacks the trifluoromethyl group.
3-(1,3-dioxo-1H-isoindol-2-yl)azetidine-1-carboxamide: : Does not have the trifluoromethylphenyl moiety.
2-trifluoromethyl-N-phenylazetidine-1-carboxamide: : Lacks the phthalimide structure.
These comparisons highlight the unique structural and functional aspects that distinguish this compound from its analogs.
特性
IUPAC Name |
3-(1,3-dioxo-3a,4,7,7a-tetrahydroisoindol-2-yl)-N-[2-(trifluoromethyl)phenyl]azetidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O3/c20-19(21,22)14-7-3-4-8-15(14)23-18(28)24-9-11(10-24)25-16(26)12-5-1-2-6-13(12)17(25)27/h1-4,7-8,11-13H,5-6,9-10H2,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQUGQYAOYQLCSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)NC4=CC=CC=C4C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(E)-N-(4-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2,3-dimethoxybenzamide](/img/structure/B2686849.png)


![2-(5-methyl-1,2,4-oxadiazol-3-yl)-N-[4-(2-oxoazetidin-1-yl)phenyl]pyrrolidine-1-carboxamide](/img/structure/B2686853.png)



![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)






